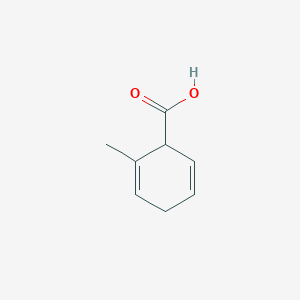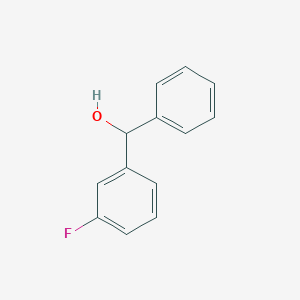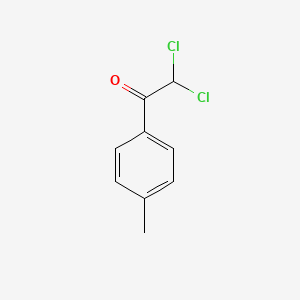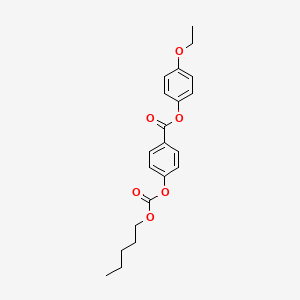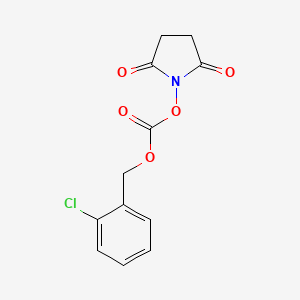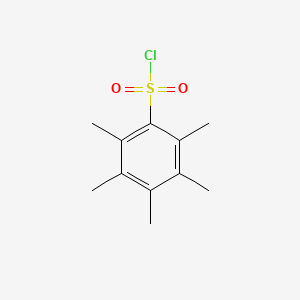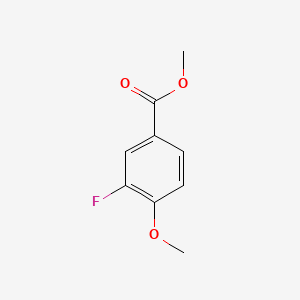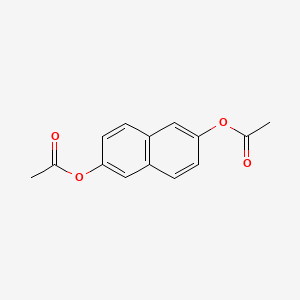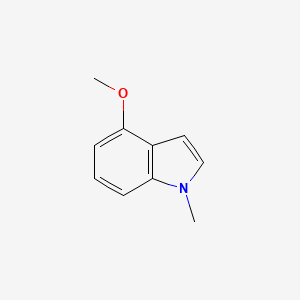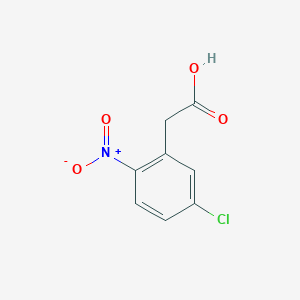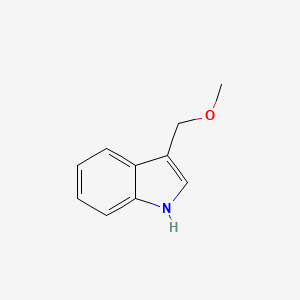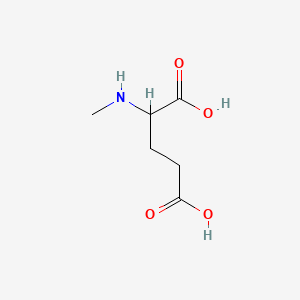
N-Methyl-DL-glutamic acid
Vue d'ensemble
Description
N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid where a methyl group has been added to the amino group . It is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .
Synthesis Analysis
N-Methyl-DL-glutamic acid is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Molecular Structure Analysis
The empirical formula of N-Methyl-DL-glutamic acid is C6H11NO4 . Its molecular weight is 161.16 . The SMILES string representation is CNC(CCC(O)=O)C(O)=O .Chemical Reactions Analysis
N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Physical And Chemical Properties Analysis
N-Methyl-DL-glutamic acid is a solid substance . It should be stored at a temperature below -20°C .Applications De Recherche Scientifique
-
Chemical Synthesis
-
Drug Delivery
- Poly-γ-glutamic acid (γ-PGA), a biopolymer of microbial origin consisting of repeating units of L-glutamic acid and/or D-glutamic acid, has found use in drug delivery .
- γ-PGA nanoparticles have been used for drug delivery. The fabrication of γ-PGA nanoparticles and their characterization are crucial steps towards determining the applicability of the biopolymer .
- The results of using γ-PGA in drug delivery have been promising. It’s a candidate for future extensive use in drug delivery .
-
Neuroscience
- N-Methyl-DL-glutamic acid is related to the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor found in neurons .
- NMDARs are crucial for controlling synaptic plasticity and mediating learning and memory functions . The activation of NMDARs results in the opening of an ion channel that allows positively charged ions to flow through the cell membrane .
-
Methane Metabolism
-
Pharmaceuticals
-
Agonist for NMDA Receptors
- N-Methyl-DL-glutamic acid is related to the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor found in neurons .
- NMDARs are crucial for controlling synaptic plasticity and mediating learning and memory functions . The activation of NMDARs results in the opening of an ion channel that allows positively charged ions to flow through the cell membrane .
Safety And Hazards
Contact with skin and eyes should be avoided. Inhalation or ingestion of the dust should be prevented. If swallowed, immediate medical assistance should be sought .
Relevant Papers For more detailed information, you may want to refer to the following peer-reviewed papers and technical documents available at Sigma-Aldrich .
Propriétés
IUPAC Name |
2-(methylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00986911 | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-DL-glutamic acid | |
CAS RN |
35989-16-3, 6753-62-4 | |
| Record name | N-Methylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 35989-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



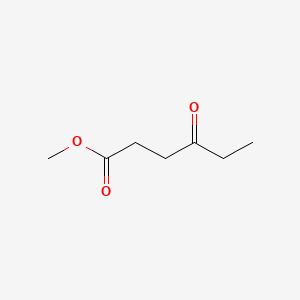
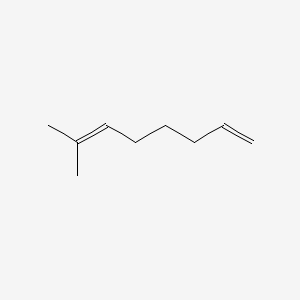
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
